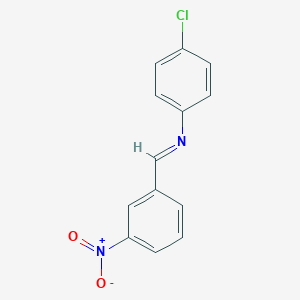

4-Chloro-N-(3-nitrobenzylidene)-aniline

Descripción

4-Chloro-N-(3-nitrobenzylidene)-aniline is a Schiff base formed by the condensation of 4-chloroaniline and 3-nitrobenzaldehyde. Its structure comprises a 4-chloro-substituted aniline moiety linked via an imine (–C=N–) bond to a 3-nitrobenzylidene group. The nitro (–NO₂) group at the 3-position of the benzylidene ring and the chloro (–Cl) substituent at the 4-position of the aniline ring confer distinct electronic and steric properties. Schiff bases of this type are widely studied for applications in coordination chemistry, corrosion inhibition, and materials science due to their ability to act as ligands and their tunable reactivity .

Propiedades

Número CAS |

10480-25-8 |

|---|---|

Fórmula molecular |

C13H9ClN2O2 |

Peso molecular |

260.67 g/mol |

Nombre IUPAC |

N-(4-chlorophenyl)-1-(3-nitrophenyl)methanimine |

InChI |

InChI=1S/C13H9ClN2O2/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(8-10)16(17)18/h1-9H |

Clave InChI |

WVWIAWOOTNQWGY-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |

SMILES canónico |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)Cl |

Pictogramas |

Irritant |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and nature of substituents on the aniline and benzylidene moieties significantly influence the electronic structure and reactivity of Schiff bases. Below is a comparative analysis of key analogues:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The 3-nitro group in the target compound enhances the electron deficiency of the imine bond, increasing its acidity and reactivity toward metal coordination. This contrasts with methoxy (–OCH₃) or methyl (–CH₃) groups, which are electron-donating and reduce imine reactivity .

- Steric Effects: Bulky substituents (e.g., 3,4-dimethyl groups on aniline) hinder molecular packing and reduce inhibition efficiency compared to planar analogues .

- Correlation with Corrosion Inhibition: Quantum chemical studies show that compounds with para-substituted EWGs (e.g., 4-CNMBA) exhibit higher inhibition efficiencies due to optimized adsorption on metal surfaces .

Structural and Crystallographic Insights

- Nitro Position: The 3-nitrobenzylidene group in the target compound creates a twisted molecular conformation, as seen in related structures like 3,4-dimethyl-N-(3-nitrobenzylidene)aniline. This contrasts with 4-nitro derivatives, which adopt more planar geometries due to symmetric electron withdrawal .

- Crystal Packing: The nitro group’s position influences hydrogen bonding and π-π stacking. For example, 4-Chloro-N-(3,4,5-trimethoxybenzylidene)aniline forms denser crystal lattices due to methoxy group interactions, whereas nitro-substituted analogues exhibit weaker van der Waals forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.